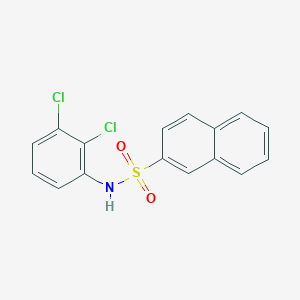
N-(2,3-dichlorophenyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)naphthalene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal and pharmaceutical chemistry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)naphthalene-2-sulfonamide typically involves the reaction of 2,3-dichloroaniline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,3-dichlorophenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Similar in structure but with a nitro group instead of the naphthalene moiety.
N-(2,3-dichlorophenyl)-2-hydroxybenzene-sulfonamide: Contains a hydroxy group instead of the naphthalene moiety.
Uniqueness
N-(2,3-dichlorophenyl)naphthalene-2-sulfonamide is unique due to its naphthalene moiety, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other sulfonamides.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-14-6-3-7-15(16(14)18)19-22(20,21)13-9-8-11-4-1-2-5-12(11)10-13/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYYSZTVBNZHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
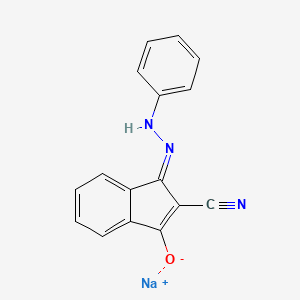
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5959604.png)
![ethyl 1-ethyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5959614.png)
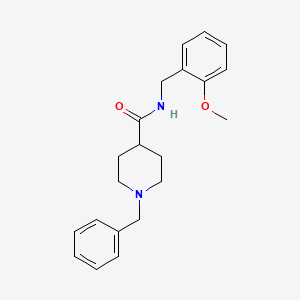
![N-(4-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B5959626.png)
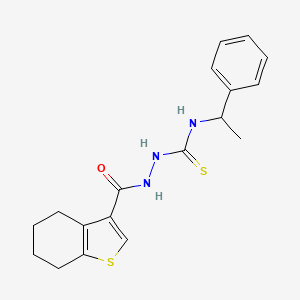
![2-(2-thienyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B5959641.png)
![5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5959649.png)
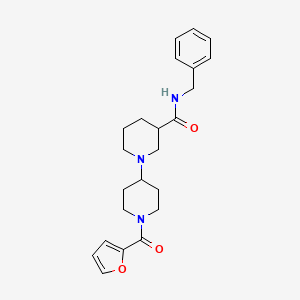
![1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5959669.png)
![2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5959671.png)

![1-cyclopropyl-N-methyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5959684.png)
![5-ethyl-2-methyl-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]pyrazole-3-carboxamide](/img/structure/B5959705.png)
